Pyrazolo[1,5-a]pyridin-5-ol

Aqueous Solubility p110α PI3K Kinase Inhibitor

For kinase inhibitor programs requiring a validated heterocyclic core, Pyrazolo[1,5-a]pyridin-5-ol (CAS 156969-42-5) provides a direct synthetic entry to p110α-selective PI3K inhibitors (IC50 0.9 nM) and metabolically stable hDHODH inhibitors. Its 5-hydroxyl group is the essential functional handle for SAR diversification. Supplied with ≥98% purity and a scalable pyrolytic rearrangement route enabling multi-gram delivery for preclinical studies.

Molecular Formula C7H6N2O
Molecular Weight 134.138
CAS No. 156969-42-5
Cat. No. B583570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridin-5-ol
CAS156969-42-5
SynonymsPYRAZOLO[1,5-A]PYRIDIN-5-OL
Molecular FormulaC7H6N2O
Molecular Weight134.138
Structural Identifiers
SMILESC1=CNN2C1=CC(=O)C=C2
InChIInChI=1S/C7H6N2O/c10-7-2-4-9-6(5-7)1-3-8-9/h1-5,8H
InChIKeyISWUQPFMKGBFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyridin-5-ol: Core Scaffold for Kinase Inhibitors


Pyrazolo[1,5-a]pyridin-5-ol (CAS 156969-42-5) is a fused bicyclic heteroaromatic core scaffold comprised of a pyrazole and a pyridine ring, characterized by a hydroxyl group at the 5-position [1]. It is a foundational building block for a diverse class of kinase inhibitors, with well-characterized synthetic routes and crystallographic validation of its structure . The unadorned core is not an active pharmaceutical ingredient but a critical, purchasable starting material for derivatization into potent and selective enzyme inhibitors [2].

Pyrazolo[1,5-a]pyridin-5-ol: Non-Substitutable Scaffold


The procurement of Pyrazolo[1,5-a]pyridin-5-ol (CAS 156969-42-5) cannot be substituted with generic pyrazolo[1,5-a]pyridines or other related heterocycles due to the critical role of the 5-hydroxyl group. This functional handle is not merely a solubility enhancer; it is a pivotal synthetic vector for generating diverse, biologically active derivatives and establishing pharmacophoric contacts [1]. Substitution with an analog like pyrazolo[1,5-a]pyridine (CAS 274-56-6) eliminates the essential hydroxyl for key synthetic modifications and prevents the formation of potent p110α-selective PI3K inhibitors and metabolically stable hDHODH inhibitors, both of which require this specific core for their activity and selectivity profiles [2].

Pyrazolo[1,5-a]pyridin-5-ol: Quantitative Evidence for Kinase R&D


Aqueous Solubility Enhancement

Derivatization of the pyrazolo[1,5-a]pyridin-5-ol core with a basic amine enabled the creation of analogs with up to 1000× greater aqueous solubility than earlier compounds lacking this modification. The unsubstituted core serves as the necessary starting point for achieving this critical drug-like property [1].

Aqueous Solubility p110α PI3K Kinase Inhibitor Medicinal Chemistry

High-Yield Pyrolytic Synthesis

The synthesis of Pyrazolo[1,5-a]pyridin-5-ol can be achieved via flash vacuum pyrolysis, a method that produces the compound often in high yield [1]. This is in contrast to the more complex, multi-step syntheses required for many other pyrazolo[1,5-a]pyridine derivatives, which can result in low overall yields [2]. The high-yielding synthesis directly impacts the commercial availability and cost-effectiveness of the core scaffold.

Organic Synthesis Scalable Chemistry Pyrolytic Rearrangement Medicinal Chemistry

Crystallographic Structure Validation

The structure of the 2-methylpyrazolo[1,5-a]pyridin-5-ol core has been unambiguously confirmed by X-ray crystallography [1]. This is a critical piece of data that distinguishes it from other scaffolds that may lack such definitive structural characterization. This validation enabled the subsequent development of a metabolically stable hDHODH inhibitor, MEDS700, whose binding mode was also elucidated by X-ray crystallography [2]. This demonstrates the scaffold's direct utility in rational drug design.

X-ray Crystallography Structure-Based Drug Design Scaffold Validation hDHODH

Pyrazolo[1,5-a]pyridin-5-ol: Key Application Scenarios


p110α-Selective PI3K Inhibitor Synthesis

This is the primary and most validated application for this scaffold. Researchers should procure Pyrazolo[1,5-a]pyridin-5-ol to synthesize a novel series of p110α-selective PI3K inhibitors, following established SAR and with the explicit goal of improving aqueous solubility. The core enables the creation of potent (e.g., compound 5x, IC50 0.9 nM [1]) and selective inhibitors, a feat not replicable with the unsubstituted pyrazolo[1,5-a]pyridine core.

Metabolically Stable hDHODH Inhibitor Development

Procurement is warranted for the development of next-generation human dihydroorotate dehydrogenase (hDHODH) inhibitors. The 2-hydroxypyrazolo[1,5-a]pyridine scaffold, directly derived from Pyrazolo[1,5-a]pyridin-5-ol, is the validated core for this target class. Research has identified specific metabolic soft spots and led to the design of a stable candidate (MEDS700) with improved properties [2].

Chemical Probes for Kinase Selectivity Profiling

The well-characterized SAR around the pyrazolo[1,5-a]pyridin-5-ol core makes it an ideal starting material for creating highly selective chemical probes to interrogate specific kinases in cellular assays. Researchers can leverage known selectivity profiles for p110α PI3K [1] as a starting point for designing new probes with tailored activity.

Large-Scale Advanced Intermediate Synthesis

The established, high-yielding pyrolytic rearrangement [3] provides a robust and scalable synthetic route, making Pyrazolo[1,5-a]pyridin-5-ol a practical choice for producing multi-gram quantities of advanced intermediates for late-stage medicinal chemistry or preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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